Methyl 2-(trimethoxysilyl)propanoate

Description

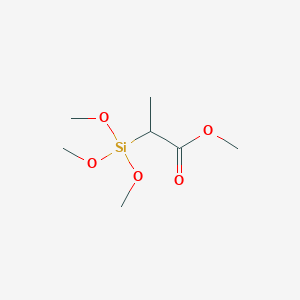

Structure

2D Structure

3D Structure

Properties

CAS No. |

76301-01-4 |

|---|---|

Molecular Formula |

C7H16O5Si |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

methyl 2-trimethoxysilylpropanoate |

InChI |

InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3 |

InChI Key |

ACXKTIJRKDAANW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)[Si](OC)(OC)OC |

Origin of Product |

United States |

Hydrolysis:r Si Och₃ ₃ + 3h₂o ⇌ R Si Oh ₃ + 3ch₃oh

This reaction is catalyzed by acid or base. nih.govsci-hub.st The rate of hydrolysis is highly dependent on pH, water concentration, temperature, and the organic substituent (R) on the silicon atom. Kinetic studies show that the hydrolysis rates can vary by several orders of magnitude depending on these conditions. For instance, the hydrolysis rate constants for TEOS in an acidic medium can range from 1.1 to 5.4 × 10² M⁻¹ sec⁻¹, while in an alkaline medium, they can be on the order of 1.4 to 8 × 10⁴ s⁻¹. nih.gov

Condensation:2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O (intermolecular) R-Si(OH)₃ + HO-Substrate ⇌ R-Si(OH)₂-O-Substrate + H₂O (with surface)

Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions, either with other silanol molecules to form a cross-linked polysiloxane network or with hydroxyl groups on the substrate surface to form a covalent bond. raajournal.comresearchgate.net The condensation reaction is also sensitive to catalysts and pH. The formation of a dense, cross-linked siloxane interphase at the surface is crucial for achieving robust adhesion and durable surface modification. raajournal.commdpi.com

Table 3: Representative Hydrolysis Rate Constants for Alkoxysilanes under Various Conditions This table is interactive and can be sorted by clicking on the headers.

| Silane (B1218182) | Medium/Catalyst | Rate Constant | Temperature | Reference |

|---|---|---|---|---|

| Tetraethyl Orthosilicate (TEOS) | Acidic (HCl) | 4.5 - 65 × 10⁻² M⁻¹ min⁻¹ | - | nih.gov |

| Tetraethyl Orthosilicate (TEOS) | Alkaline (NH₃) | 1.4 - 8 × 10⁴ s⁻¹ | - | nih.gov |

| Methyltrimethoxysilane (B3422404) (MTMS) | Alkaline (Methanol) | 2.453 × 10⁴ s⁻¹ | 30 °C | nih.gov |

| Various Trialkoxysilanes | Acidic (HCl) | 5.5 - 97 mM⁻¹ h⁻¹ | - | nih.gov |

Reaction Mechanisms and Kinetic Studies of Methyl 2 Trimethoxysilyl Propanoate Transformations

Hydrolysis and Condensation Mechanisms of the Trimethoxysilyl Group

The transformation of the trimethoxysilyl group in Methyl 2-(trimethoxysilyl)propanoate proceeds through a two-step process: hydrolysis of the methoxy (B1213986) groups to form silanols, followed by the condensation of these silanols to form siloxane networks. nih.gov These reactions are fundamental to the formation of polysiloxane materials. trea.com

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Condensation: 2 R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The rates of both hydrolysis and condensation of the trimethoxysilyl group are highly dependent on the pH of the reaction medium. afinitica.com Generally, these reactions are slow at neutral pH and are catalyzed by both acids and bases. afinitica.com

Under acidic conditions (pH < 7) , the hydrolysis reaction is initiated by the protonation of an alkoxide oxygen atom, making it a better leaving group. This is followed by a nucleophilic attack of water on the silicon atom. nih.gov The condensation reaction in acidic media is generally slower than hydrolysis, which allows for the formation of less branched, more linear polymeric structures. nih.gov The rate of hydrolysis increases with decreasing pH below 4.

Under basic conditions (pH > 7) , the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov In this environment, the condensation reaction is typically faster than hydrolysis, particularly for the condensation between a silanol (B1196071) and a silanolate anion. This leads to the formation of more highly branched and compact, colloidal-like silica (B1680970) structures. nih.gov The reaction rate increases with increasing pH above 7.

The solvent environment also plays a critical role. The presence of a co-solvent, such as an alcohol, is often necessary to homogenize the initially immiscible silane (B1218182) and aqueous phases. The type of solvent can influence the reaction rates by affecting the polarity of the medium and the solvation of reactants and transition states. In alcoholic solvents, transesterification at the silicon center can occur, where the methoxy groups are exchanged with the solvent alcohol, potentially altering the subsequent hydrolysis and condensation rates.

Table 1: General Influence of pH on Hydrolysis and Condensation Rates of Alkoxysilanes

| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |

|---|---|---|---|

| Acidic (pH < 4) | Fast | Slow | Primarily linear or randomly branched polymers |

| Near Neutral (pH 6-7) | Slowest | Slow | Slow gelation |

| Basic (pH > 7) | Slower than acidic | Fast | Highly branched, particulate clusters (sols) |

This table presents generalized trends for alkoxysilanes, which are expected to be followed by this compound.

Both acid and base catalysts accelerate the condensation of silanols, but through different mechanisms, which in turn affects the kinetics and the structure of the resulting siloxane network.

Acidic Catalysis: In the presence of an acid, a silanol group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral silanol. nih.gov The condensation rate is generally maximized at a pH that is slightly acidic, but not so low as to excessively stabilize the silanol monomers against condensation. The reaction is typically second order with respect to the silanol concentration.

Basic Catalysis: Under basic conditions, a silanol group is deprotonated to form a nucleophilic silanolate anion. This anion then attacks a neutral silanol. nih.gov The rate of condensation is generally proportional to the concentration of the silanolate, and thus increases with pH. This mechanism often leads to a more rapid and extensive network formation compared to acidic catalysis under similar conditions.

The choice of catalyst can also have steric and electronic effects. For instance, bulky catalysts may favor the formation of more open networks.

The condensation of the silanetriol, formed from the complete hydrolysis of this compound, leads to the formation of a three-dimensional siloxane (Si-O-Si) network. wikipedia.org The process begins with the formation of dimers, which then grow into larger oligomeric species. These oligomers can be linear, cyclic, or branched. researchgate.net

The structure of the final network is a direct consequence of the relative rates of hydrolysis and condensation, which are controlled by factors such as pH, catalyst, solvent, and temperature. For example, fast hydrolysis followed by slow condensation (typical of acidic conditions) allows for the relaxation and rearrangement of linear oligomers before they are incorporated into the network, leading to more porous structures. Conversely, rapid condensation (typical of basic conditions) of smaller, less-hydrolyzed species leads to the formation of dense, particle-like aggregates. nih.gov

The propanoate group attached to the silicon atom will influence the spatial arrangement of the forming network due to steric hindrance, potentially leading to a more open and flexible network compared to that formed from smaller tetraalkoxysilanes like tetramethoxysilane.

Reactivity of the Propanoate Ester Moiety

The propanoate ester group of this compound can undergo reactions typical of carboxylic acid esters, most notably hydrolysis, saponification, and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis is the reaction of the ester with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. To drive the reaction towards the products, an excess of water is typically used.

Saponification , or base-catalyzed hydrolysis, is an irreversible reaction that produces a carboxylate salt and an alcohol. stackexchange.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The irreversibility is due to the final deprotonation of the resulting carboxylic acid by the strong base to form a resonance-stabilized carboxylate anion.

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion concentration. The rate of this reaction is influenced by temperature and the solvent system.

Table 2: Representative Second-Order Rate Constants for Saponification of Simple Esters

| Ester | Temperature (°C) | Solvent | Rate Constant (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| Ethyl Acetate | 25 | Water | 0.11 |

| Methyl Propanoate | 25 | Water | ~0.07 |

For this compound, the hydrolysis of the ester group can occur concurrently with the hydrolysis and condensation of the trimethoxysilyl group, especially under acidic or basic conditions. This can lead to a complex mixture of products where the resulting siloxane network may contain both propanoate and carboxylic acid functionalities.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. masterorganicchemistry.com

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This process is also an equilibrium, and the position of the equilibrium is determined by the relative stability of the starting materials and products.

For this compound, transesterification of the methyl propanoate group can be achieved by reacting it with a different alcohol in the presence of a suitable catalyst. This would result in the formation of a new ester and methanol (B129727). The efficiency of the transesterification will depend on the nature of the alcohol (primary alcohols being more reactive than secondary or tertiary alcohols due to less steric hindrance) and the reaction conditions.

Polymerization Mechanisms Initiated or Propagated by this compound

The trimethoxysilyl functionality is primarily utilized for covalent attachment to surfaces, while a separate molecular site is typically required to participate in polymer chain growth. This section examines the role of such bifunctional molecules in controlled radical polymerization, free radical polymerization, and surface-initiated methodologies.

Controlled radical polymerization (CRP) methods, also known as reversible-deactivation radical polymerizations (RDRP), enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgcmu.edu The key to these techniques is establishing a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species, which minimizes irreversible termination reactions. cmu.eduyoutube.com

Atom Transfer Radical Polymerization (ATRP) is a robust CRP technique that employs a transition metal complex (commonly copper-based) to reversibly activate and deactivate polymer chains through a halogen atom transfer process. wikipedia.orgmdpi.comyoutube.com A standard ATRP initiator is an alkyl halide (R-X). The compound this compound lacks the requisite radically transferable halogen atom and thus cannot function as a conventional ATRP initiator.

However, structurally analogous compounds that incorporate both a trimethoxysilyl group for surface anchoring and an alkyl halide group for initiation are widely used, particularly in surface-initiated ATRP (SI-ATRP). A prime example is (3-trimethoxysilyl)propyl 2-bromo-2-methylpropanoate (B8525525).

The mechanism proceeds as follows:

Activation: The initiator (R-X) reacts with the activator complex (e.g., Cu(I)/Ligand). The halogen atom (X) is transferred to the metal center, oxidizing it to a higher oxidation state (X-Cu(II)/Ligand) and generating a carbon-centered radical (R•). youtube.comyoutube.com

Propagation: The generated radical adds to monomer units (M), causing the polymer chain to grow (Pₙ•).

Deactivation: The propagating radical (Pₙ•) reacts with the deactivator complex (X-Cu(II)/Ligand). The halogen atom is transferred back to the polymer chain end, reforming the dormant species (Pₙ-X) and regenerating the activator complex (Cu(I)/Ligand). cmu.edu

This rapid, reversible deactivation ensures that all chains grow at a similar rate, leading to polymers with low polydispersity. cmu.edu

While not an initiator, silyl-functionalized monomers like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) can be effectively polymerized using ATRP. Studies on the ATRP of TMSPMA using an ethyl 2-bromoisobutyrate initiator show that the polymerization follows first-order kinetics with respect to monomer concentration. researchgate.net Furthermore, the number-average molecular weight (Mₙ) of the resulting polymer increases linearly with monomer conversion, and molecular weight distributions remain narrow (Mₙ/Mₙ ≈ 1.20–1.40), confirming the controlled nature of the polymerization. researchgate.net

Table 1: ATRP of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) This table is interactive and can be sorted by clicking on the headers.

| Initiator | Catalyst System | Solvent | Mₙ/Mₙ (PDI) | Kinetic Behavior | Reference |

|---|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 1.20 - 1.40 | First-order kinetics; Mₙ linear with conversion | researchgate.net |

| PEO-Br | CuBr/PMDETA | Anisole | Low | Enhanced polymerization rate vs. low MW initiator | researchgate.net |

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that controls polymerization through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent. wikipedia.org The general structure of a RAFT agent is Z-C(=S)S-R.

Silyl-functional groups can be incorporated into polymers via RAFT in two primary ways:

Polymerization of a Silyl-Functional Monomer: Monomers containing a trimethoxysilyl group can be polymerized using a conventional RAFT agent. For example, the bulk RAFT polymerization of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate (TRIS) has been studied extensively. uq.edu.auresearchgate.net These polymerizations demonstrate controlled characteristics, including a linear evolution of molecular weight with monomer conversion and the production of polymers with low polydispersity indices (PDI < 1.15) even at high conversions. uq.edu.auresearchgate.net The choice of RAFT agent, particularly the leaving 'R' group and the activating 'Z' group, is crucial for minimizing inhibition and retardation effects. uq.edu.auresearchgate.net

Use of a Silyl-Functional RAFT Agent: RAFT agents can be synthesized to include a trimethoxysilyl group, allowing the RAFT agent itself to be anchored to a surface. google.com This strategy is particularly effective for surface-initiated RAFT polymerization to create polymer brushes.

The RAFT mechanism involves a sequence of addition-fragmentation steps where the propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing either the original propagating chain or the 'R' group as a new radical to initiate further polymerization. This rapid exchange ensures that most chains are capped with the thiocarbonylthio group, remaining dormant but capable of reactivation. wikipedia.org

Rₚ = kₚ [M] (f kₔ [I] / kₜ)¹ᐟ²

where:

kₚ is the propagation rate coefficient.

kₔ is the initiator decomposition rate coefficient.

kₜ is the termination rate coefficient.

f is the initiator efficiency. youtube.com

This relationship shows that the polymerization rate is first-order with respect to the monomer concentration and half-order with respect to the initiator concentration. uvebtech.com

For polymerizations initiated from a surface, the kinetics can differ significantly from solution polymerization. Studies using a surface-attached trimethoxysilyl-functionalized photoinitiator to polymerize n-butyl methacrylate from silica nanoparticles found that the termination rate coefficient (kₜ) for surface-attached macroradicals was approximately two orders of magnitude smaller than for the equivalent polymerization in solution. acs.orgfigshare.com This reduction is attributed to the suppressed translational diffusion of the tethered polymer chains, leading to a reaction-diffusion controlled termination mechanism. acs.orgfigshare.com

Table 2: Kinetic Parameters for Surface-Initiated vs. Homogeneous Radical Polymerization of n-Butyl Methacrylate This table is interactive and can be sorted by clicking on the headers.

| Polymerization Type | Termination Rate Coefficient (kₜ) at 335 K (L mol⁻¹ s⁻¹) | Activation Energy for Termination (Eₐ(kₜ)) (kJ mol⁻¹) | Termination Control Mechanism | Reference |

|---|---|---|---|---|

| Surface-Initiated (from silica) | (5.4 ± 0.7) × 10⁶ | 22.3 ± 7.0 | Reaction-Diffusion | acs.orgfigshare.com |

| Homogeneous (in solution) | ~5.4 x 10⁸ | - | Translational Diffusion | acs.org |

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow polymer chains directly from a substrate, resulting in a dense layer of tethered polymers known as a polymer brush. acs.orgresearchgate.net This method is highly effective for tailoring the surface properties of materials. Molecules containing a trimethoxysilyl group are ideal for this purpose as they can readily form stable, covalent bonds with hydroxyl-bearing surfaces like silica, glass, and metal oxides. researchgate.net

The process generally involves two steps:

Initiator Immobilization: The substrate is treated with a solution of a silane-containing initiator (for SI-ATRP) or chain transfer agent (for SI-RAFT). The trimethoxysilyl groups hydrolyze in the presence of trace surface water to form reactive silanol groups (-Si(OH)₃). These silanols then condense with hydroxyl groups on the substrate surface and with each other, forming a covalently bonded self-assembled monolayer (SAM) of initiating sites. benicewiczgroup.combenicewiczgroup.com

Polymerization: The initiator-functionalized substrate is then immersed in a solution containing monomer and the other necessary components for polymerization (e.g., catalyst for ATRP, free radical source for RAFT). Polymer chains grow from these anchored sites, creating the polymer brush. acs.org

The grafting density of the initiator on the surface is a critical parameter that influences the polymerization kinetics. Monte Carlo simulations and experimental work have shown that higher initiator grafting densities can slow the polymerization process and result in polymers with lower molecular weights and higher dispersity for a given reaction time. semanticscholar.org This is due to the increased steric hindrance and heterogeneous reaction environment near the surface, which can limit monomer diffusion to the active chain ends. semanticscholar.org

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 2 Trimethoxysilyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Methyl 2-(trimethoxysilyl)propanoate. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H and ¹³C NMR spectroscopy are instrumental in defining the organic propanoate portion of the molecule. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of adjacent protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the various proton environments. The methoxy (B1213986) protons on the silicon atom (-Si(OCH₃)₃) would typically appear as a sharp singlet due to their chemical equivalence. The methyl ester protons (-COOCH₃) would also produce a singlet, but at a different chemical shift due to the influence of the adjacent carbonyl group. The protons of the propanoate backbone, specifically the methine (-CH) and the methyl (-CH₃) group at the C2 position, would exhibit characteristic splitting patterns. The methine proton would likely appear as a quartet, being split by the three protons of the adjacent methyl group, which in turn would appear as a doublet.

The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. Key resonances would include those for the carbonyl carbon of the ester, the methoxy carbons attached to the silicon, the methyl ester carbon, and the carbons of the propanoate backbone (methine and methyl carbons). The chemical shifts of these carbons are highly diagnostic of their bonding and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -Si(OC H₃)₃ | ~3.6 | Singlet | ~50 |

| -COOC H₃ | ~3.7 | Singlet | ~52 |

| >C H-Si | ~2.5 | Quartet | ~35 |

| -C H₃ | ~1.2 | Doublet | ~15 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

²⁹Si NMR spectroscopy is a powerful and specific tool for probing the environment of the silicon atom in this compound. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to it. For the intact molecule with three methoxy groups and one carbon substituent, a single resonance is expected in a specific region of the ²⁹Si NMR spectrum.

This technique is particularly valuable for monitoring the hydrolysis and subsequent condensation reactions that are characteristic of alkoxysilanes. Upon hydrolysis, the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), leading to a significant upfield shift in the ²⁹Si chemical shift. Further condensation of these silanol (B1196071) intermediates to form siloxane bridges (Si-O-Si) results in additional, distinct upfield shifts. By observing the appearance and disappearance of signals corresponding to different silicon species (often denoted as T⁰, T¹, T², and T³ for trifunctional silanes), the progress of these reactions can be quantitatively monitored.

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Trimethoxyorganosilanes and their Hydrolysis/Condensation Products

| Silicon Species | Structure | Typical Chemical Shift Range (δ, ppm) |

|---|---|---|

| T⁰ | R-Si(OCH₃)₃ | -40 to -50 |

| T¹ | R-Si(OCH₃)₂(O-Si) | -50 to -60 |

| T² | R-Si(OCH₃)(O-Si)₂ | -60 to -70 |

Note: 'R' represents the 2-(methoxycarbonyl)propyl group.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show strong and characteristic absorption bands for its key functional groups. A prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group. Additionally, the Si-O-C linkages of the trimethoxysilyl group will give rise to strong and broad absorptions. C-H stretching and bending vibrations from the methyl and methine groups will also be present. Analysis of thin films can reveal information about molecular orientation and intermolecular interactions.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH) | 2850 - 3000 |

| C=O Stretch | Ester | 1735 - 1750 |

| C-H Bend | Alkyl (CH₃, CH) | 1350 - 1470 |

| Si-O-C Asymmetric Stretch | Trimethoxysilyl | 1080 - 1100 |

| C-O Stretch | Ester | 1150 - 1250 |

| Si-O-C Symmetric Stretch | Trimethoxysilyl | ~820 |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric Si-O stretching vibrations and the Si-C bond vibration. Conformational changes in the molecule can also be studied as they may lead to shifts in the Raman bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. For silyl (B83357) compounds, characteristic fragmentation involves the cleavage of bonds to the silicon atom. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Plausible Fragment Ion | Fragment Lost |

|---|---|---|

| 208 | [M]⁺ | - |

| 177 | [M - OCH₃]⁺ | ·OCH₃ |

| 149 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 121 | [Si(OCH₃)₃]⁺ | ·CH(CH₃)COOCH₃ |

| 87 | [CH(CH₃)COOCH₃]⁺ | ·Si(OCH₃)₃ |

Note: The molecular weight of this compound (C₇H₁₆O₅Si) is 208.28 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound and any impurities.

The purity of a this compound sample can be determined by the relative area of its corresponding peak in the gas chromatogram. Common volatile impurities may include starting materials from its synthesis, such as methanol (B129727), or byproducts like hexamethyldisiloxane.

Table 1: Predicted Major Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 208 | [M]+ (Molecular Ion) |

| 177 | [M - OCH3]+ |

| 121 | [Si(OCH3)3]+ |

| 87 | [CH3CH2COO]+ |

| 59 | [COOCH3]+ |

This table is predictive and based on common fragmentation patterns of similar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of non-volatile species in a sample. For this compound, LC-MS is particularly useful for analyzing hydrolysis and condensation products, which are less volatile and may not be suitable for GC-MS analysis. chromatographytoday.comresearchgate.net

During hydrolysis, the methoxy groups of the silane (B1218182) are replaced by hydroxyl groups, forming silanols. These silanols are reactive and can undergo condensation to form siloxane oligomers and polymers. LC-MS can separate these different oligomeric species based on their size and polarity, and the mass spectrometer provides molecular weight information for their identification. This is crucial for understanding the stability of the silane in aqueous environments and the mechanisms of film formation on substrates. scispace.com

The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for the successful analysis of these non-volatile species.

MALDI-TOF Mass Spectrometry for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable tool for the characterization of polymeric materials derived from this compound. youtube.comnih.govamerican.edu This soft ionization technique allows for the analysis of large molecules without significant fragmentation, providing information on the molecular weight distribution, repeating units, and end-group structure of the polymer. youtube.comnih.govamerican.edu

In a typical MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the matrix and polymer molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.

For polysiloxanes formed from the condensation of this compound, MALDI-TOF can reveal the degree of polymerization and the presence of different oligomeric species. This information is vital for tailoring the properties of the resulting polymeric films for specific applications. koreascience.kr

Table 2: Illustrative MALDI-TOF Data for a Polysiloxane Derived from this compound

| Peak Number | m/z (Da) | Degree of Polymerization (n) |

| 1 | ~450 | 2 |

| 2 | ~670 | 3 |

| 3 | ~890 | 4 |

| 4 | ~1110 | 5 |

This is a hypothetical table illustrating the type of data obtained from a MALDI-TOF analysis.

X-ray Diffraction (XRD) for Crystalline and Amorphous Structural Insights

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. It can distinguish between crystalline and amorphous phases and provide information about the arrangement of atoms in a crystal lattice.

When this compound undergoes hydrolysis and condensation to form a polysiloxane network, the resulting material is typically amorphous. An XRD pattern of such a material would show a broad, diffuse halo rather than sharp Bragg peaks, which are characteristic of crystalline materials. dntb.gov.ua The position of the broad peak can provide information about the average spacing between the polymer chains.

In some cases, under specific processing conditions or with the incorporation of other components, it might be possible to induce some degree of crystallinity in the polymeric derivatives of this compound. XRD would be the primary technique to identify and characterize any such crystalline domains.

Surface-Sensitive Spectroscopies for Interfacial Chemical Analysis

The performance of this compound as a coupling agent or in surface modification depends critically on its interaction with the substrate surface. Surface-sensitive spectroscopies are essential for probing the chemical composition and structure of the thin films formed.

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Films

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a versatile technique for obtaining the infrared spectrum of the surface of a material. researchgate.net It is particularly well-suited for analyzing thin films of this compound on various substrates. researchgate.net In ATR-IR, an infrared beam is passed through a crystal with a high refractive index in such a way that it reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, and the resulting spectrum provides information about the chemical bonds present at the surface. researchgate.netresearchgate.net

For a film of this compound, the ATR-IR spectrum would show characteristic absorption bands corresponding to the C-H, C=O (ester), Si-O-C, and Si-O-Si bonds. By monitoring changes in these bands, one can study the hydrolysis of the methoxy groups and the subsequent condensation to form a polysiloxane network on the surface. nist.gov

Table 3: Key Infrared Absorption Bands for Characterizing this compound Films by ATR-IR

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2940-2840 | C-H stretching | -CH₃, -CH₂- |

| 1735 | C=O stretching | Ester |

| 1200-1000 | Si-O-C stretching / Si-O-Si stretching | Trimethoxysilyl / Polysiloxane |

| 900-800 | Si-OH stretching | Silanol |

Data is based on characteristic infrared absorption frequencies for the respective functional groups.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Surfaces

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgresearchgate.net When a surface treated with this compound is analyzed by XPS, the resulting spectrum provides quantitative information about the elements present (silicon, carbon, oxygen) and their chemical bonding environment.

High-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions can be used to identify the different chemical states of these elements. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the trimethoxysilyl group and silicon in the polysiloxane network (Si-O-Si). The C 1s spectrum can differentiate between carbon in the alkyl chain, the ester group, and any adventitious carbon contamination. The O 1s spectrum can resolve oxygen in the ester group, the Si-O-C linkage, and the Si-O-Si backbone.

Table 4: Representative XPS Data for a Surface Treated with this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) | Assignment |

| Si 2p | ~102.5 | 15-20 | Si-O |

| C 1s | ~285.0 | 40-50 | C-C, C-H |

| ~286.5 | 5-10 | C-O | |

| ~289.0 | 5-10 | O-C=O | |

| O 1s | ~532.0 | 25-35 | Si-O, C-O |

| ~533.5 | 5-10 | C=O |

Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. Atomic concentrations are illustrative.

Theoretical and Computational Studies of Methyl 2 Trimethoxysilyl Propanoate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed to predict molecular geometries, energies, and other properties with a high degree of accuracy. researchgate.net For organosilanes, DFT is crucial for understanding their reactivity, reaction mechanisms, and spectroscopic signatures. nih.gov

Electronic Structure and Reactivity Predictions

DFT calculations are used to determine the electronic properties of a molecule, which in turn dictate its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

For organofunctional silanes, the distribution of electron density, calculated via DFT, reveals the most likely sites for electrophilic and nucleophilic attack. The silicon atom, bonded to electronegative alkoxy groups, is an electrophilic center susceptible to nucleophilic attack by water during hydrolysis. The carbonyl group in the propanoate moiety also influences the electronic distribution.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Analogous Silane (B1218182) (Note: Data below is hypothetical and based on typical values for similar organosilanes as specific data for the target compound is unavailable).

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

These parameters help predict how the molecule will interact with other chemical species and surfaces, which is fundamental to its role as a coupling agent.

Reaction Pathway Elucidation and Transition State Characterization

The primary reactions of alkoxysilanes like Methyl 2-(trimethoxysilyl)propanoate are hydrolysis and condensation. sci-hub.stnih.gov DFT is an invaluable tool for mapping the potential energy surface of these reactions, identifying intermediate structures, and characterizing the transition states.

Hydrolysis: The hydrolysis of the trimethoxysilyl group (-Si(OCH₃)₃) to a silanetriol (-Si(OH)₃) proceeds in a stepwise manner. researchgate.net DFT studies on similar silanes show that this reaction can be catalyzed by both acids and bases. researchgate.net Under acidic conditions, a methoxy (B1213986) group is protonated, making it a better leaving group. Water then attacks the silicon center via an Sɴ2-type mechanism, proceeding through a pentacoordinated silicon transition state. researchgate.net

Condensation: Following hydrolysis, the resulting silanol (B1196071) groups can condense with each other or with hydroxyl groups on an inorganic substrate (like silica) to form stable siloxane (Si-O-Si) bonds. researchgate.net DFT calculations can model the energy barriers for these condensation reactions, helping to understand how factors like pH and solvent affect the reaction rate and the structure of the resulting polysiloxane network. nih.gov

Table 2: Example of Calculated Activation Energies for Silane Reactions (Illustrative Data) (Note: Values are representative for alkoxysilane reactions based on computational studies of model compounds like tetraethoxysilane (TEOS)).

| Reaction Step | Catalyst | Activation Energy (kJ/mol) |

| First Hydrolysis | Acid | ~60-70 |

| Second Hydrolysis | Acid | ~55-65 |

| Water-forming Condensation | Acid | ~80-90 |

| Alcohol-forming Condensation | Acid | ~70-80 |

These calculations demonstrate that consecutive hydrolysis steps often have decreasing energy barriers, while condensation typically has a higher barrier than hydrolysis. researchgate.net

Spectroscopic Property Prediction (NMR, IR Frequencies)

DFT calculations can accurately predict spectroscopic properties, which is essential for experimental characterization. By calculating the nuclear magnetic shielding tensors and vibrational frequencies, theoretical NMR and IR spectra can be generated. ruc.dk Comparing these predicted spectra with experimental data helps confirm molecular structures and assign spectral peaks. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating ¹H, ¹³C, and ²⁹Si NMR chemical shifts. mdpi.com For a molecule like this compound, this could distinguish between the different methyl protons (on the propanoate chain vs. the methoxy groups) and carbons. ²⁹Si NMR is particularly important for tracking the progress of hydrolysis and condensation, as the chemical shift of the silicon atom changes significantly depending on whether it is bonded to -OR, -OH, or -O-Si groups. researchgate.netresearchgate.net

IR Spectroscopy: DFT can compute the vibrational frequencies corresponding to different bond stretches and bends. For the target molecule, key predicted frequencies would include the Si-O-C stretches of the methoxy groups, the C=O stretch of the ester, and C-H stretches. These theoretical frequencies, when properly scaled, show excellent agreement with experimental FT-IR spectra.

Molecular Dynamics Simulations for Interfacial Interactions and Polymer Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com This technique is particularly powerful for understanding the behavior of silane coupling agents at the interface between an inorganic filler (e.g., silica) and a polymer matrix. researchgate.netresearchgate.net

MD simulations model the complex interactions that govern the formation and properties of the interphase region. frontiersin.org By simulating a system containing a silica (B1680970) surface, water, silane molecules, and polymer chains, researchers can observe the hydrolysis of the silane, its adsorption onto the surface, the formation of a polysiloxane layer, and the subsequent interaction of this layer with the polymer matrix. researchgate.netproquest.com

Key insights from MD simulations on analogous systems include:

Adsorption Energy: Calculating the energy released when a silane molecule adsorbs onto a substrate, indicating the strength of the initial interaction.

Interfacial Bonding: Quantifying the number of hydrogen bonds and covalent Si-O-Si bonds formed between the silane layer and the inorganic surface. frontiersin.org

Polymer Conformation: Observing how polymer chains arrange themselves near the modified surface and entangle with the silane's organic functional groups. proquest.com

Mechanical Properties: Simulating tensile or shear tests on the interface to predict mechanical properties like adhesion strength and modulus, revealing how the silane coupling agent enhances stress transfer between the filler and the matrix. researchgate.net

Thermodynamic Modeling of Phase Equilibria and Solubility Phenomena in Multicomponent Systems

The processing and application of silane coupling agents often involve complex multicomponent systems (silane, water, alcohol, solvent, polymer). researchgate.net Thermodynamic models are essential for describing the phase behavior, such as liquid-liquid equilibrium (LLE) and vapor-liquid equilibrium (VLE), in these mixtures.

Models like the Non-Random Two-Liquid (NRTL) or UNIversal Functional Activity Coefficient (UNIFAC) are used to predict the mutual solubility of the components and identify the conditions under which phase separation might occur. researchgate.netbohrium.com For instance, during the hydrolysis of this compound, methanol (B129727) is produced. The system may consist of the unreacted silane, partially and fully hydrolyzed silanols, methanol, water, and potentially a co-solvent. Thermodynamic modeling can predict the composition of the coexisting phases, which is critical for controlling the reaction environment and the morphology of the resulting siloxane films. researchgate.netbohrium.com These models are parameterized using experimental data or quantum chemical calculations of interaction energies. acs.org

Kinetic Modeling of Complex Reaction Networks

The transformation of an alkoxysilane into a cross-linked polysiloxane network involves a complex series of parallel and consecutive reactions. nih.gov This network includes multiple hydrolysis steps (trimethoxy- to dimethoxy-, monomethoxy-, and finally triol) and subsequent condensation reactions (silanol-silanol or silanol-alkoxy). gelest.com

Kinetic modeling aims to describe the rate of each reaction and predict the concentration of all species over time. The models are typically based on a set of differential equations, with rate constants determined from experiments (often using NMR to track species concentration) or computational chemistry. researchgate.netresearchgate.netnih.gov

The general reaction scheme is as follows:

Hydrolysis: R-Si(OR')₃ + H₂O ⇌ R-Si(OR')₂(OH) + R'OH

Condensation (Water-producing): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Condensation (Alcohol-producing): R-Si(OH)₃ + R-Si(OR')₃ → (HO)₂Si(R)-O-Si(R)(OR')₂ + R'OH

Kinetic models for similar systems show that reaction rates are highly dependent on factors like pH, temperature, water/silane ratio, and solvent. sci-hub.stscispace.com For example, hydrolysis is typically fastest under acidic or basic conditions and very slow at neutral pH. researchgate.netresearchgate.net Condensation is generally slowest in acidic conditions, which allows for the persistence of reactive silanols, and fastest under basic conditions. gelest.com Such models are crucial for optimizing industrial processes to ensure stable silane solutions and effective surface treatment. gelest.com

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for Methyl 2-(trimethoxysilyl)propanoate to minimize hydrolysis?

- Methodological Answer : Store the compound in airtight, moisture-free containers under inert gas (e.g., argon) at temperatures below -20°C. The trimethoxysilyl group is highly sensitive to hydrolysis, which can alter reactivity. Use molecular sieves (3Å) in storage vials to absorb residual moisture. Regularly monitor purity via FT-IR for Si-O-C bond integrity (1,690–1,740 cm⁻¹) .

Q. What solvents are compatible with this compound in synthetic protocols?

- Methodological Answer : Use anhydrous, aprotic solvents such as tetrahydrofuran (THF, Class 2), dichloromethane, or toluene (Class 2) to prevent side reactions. Avoid protic solvents (e.g., water, ethanol) and Class 1 solvents like 1,1,1-trichloroethane due to reactivity and toxicity risks. Solvent compatibility

| Solvent | Class | Compatibility |

|---|---|---|

| THF | 2 | High |

| Toluene | 2 | Moderate |

| Acetonitrile | 3 | Low |

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Employ a combination of chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with UV detection at 210 nm (methanol/water gradient).

- NMR : Confirm structure via ¹H NMR (δ 3.5–3.7 ppm for Si-OCH₃; δ 1.2–1.5 ppm for methyl propanoate).

- GC-MS : Monitor for hydrolyzed byproducts (e.g., silicic acid derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of silylation using this compound?

- Methodological Answer : Regioselectivity depends on catalyst choice and solvent polarity. For example:

- Catalysts : Ti(OiPr)₄ enhances electrophilic silylation at electron-rich sites (e.g., alcohols), while BF₃·Et₂O favors nucleophilic attack.

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, increasing silylation rates at sterically hindered positions.

- Kinetic Studies : Use in-situ IR to track Si-O bond formation and optimize time/temperature profiles .

Q. What strategies resolve contradictory data in hydrolysis kinetic studies of this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways via mass spectrometry.

- pH Profiling : Conduct kinetic experiments at pH 2–12 to identify dominant mechanisms (acid-catalyzed vs. base-mediated).

- Computational Modeling : Compare experimental activation energies with DFT-calculated transition states (e.g., Gaussian 16) .

Q. How can side reactions during esterification with this compound be mitigated?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect silicic acid condensates (m/z 200–300).

- Additive Screening : Introduce scavengers like 2,6-lutidine to neutralize acidic byproducts.

- Reaction Optimization : Reduce water content to <50 ppm via azeotropic distillation (toluene/Dean-Stark trap) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives vary across studies?

- Methodological Answer : Variations arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton environments (δ 0.1–0.3 ppm for Si-CH₃).

- Hydration State : Trace moisture causes peak broadening; use deuterated solvents stored over molecular sieves.

- Dynamic Exchange : Rotamer populations in propanoate esters affect splitting patterns. Use VT-NMR (variable temperature) to resolve .

Experimental Design Guidelines

Q. What controls are essential for reproducibility in silylation reactions using this compound?

- Methodological Answer :

- Moisture Control : Perform reactions in a glovebox (H₂O <1 ppm).

- Catalyst Purity : Pre-dry catalysts (e.g., Ti(OiPr)₄) at 120°C under vacuum.

- Quenching Protocols : Terminate reactions with anhydrous methanol to avoid uncontrolled hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.